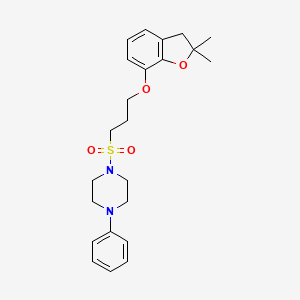

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-23(2)18-19-8-6-11-21(22(19)29-23)28-16-7-17-30(26,27)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-6,8-11H,7,12-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONSFOHQMVOCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. A common route includes the protection of functional groups, forming the benzofuran ring, introducing the sulfonyl group, and finally coupling with the phenylpiperazine. Each step requires specific conditions, such as appropriate solvents, temperatures, and catalysts, to achieve high yields and purity.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized protocols to ensure cost-effectiveness and efficiency. Key considerations include the availability of starting materials, waste management, and safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: : 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, such as:

Oxidation: : Introduction of oxygen atoms to form more complex derivatives.

Reduction: : Removal of oxygen or addition of hydrogen to modify the compound's properties.

Substitution: : Replacement of certain atoms or groups within the molecule to create new compounds.

Common Reagents and Conditions: : Reagents commonly used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the reaction pathways and outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and drugs.

Biology: : The benzofuran moiety in the compound might exhibit biological activity, making it a candidate for studying its effects on biological systems, including its potential as a therapeutic agent.

Medicine: : Its structural features suggest it could be investigated for pharmaceutical applications, such as targeting specific biological pathways or receptors.

Industry: : The compound's unique properties could be utilized in various industrial applications, including the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. Its effects depend on the nature of the interactions between its functional groups and the targets. These interactions can lead to changes in biological activity, which could be harnessed for therapeutic purposes. Understanding these mechanisms requires detailed studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

1-[3-(Benzofuran-6-yloxy)propyl]-4-phenylpiperazine

- Structural Difference : Replaces the dihydrobenzofuran with a planar benzofuran ring.

- Pharmacological Implications: Benzofuran’s aromaticity may enhance π-π stacking with receptors but reduce conformational flexibility compared to the dihydrobenzofuran’s partially saturated structure .

1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine maleate (CAS 82900-57-0)

- Structural Difference : Substitutes dihydrobenzofuran with a 3,4-methylenedioxyphenyl group.

- Pharmacological Implications :

4-[[3-(Trifluoromethylphenyl)piperazin-1-yl]sulfonyl]propanamide Derivatives

- Structural Difference : Features a trifluoromethylphenyl group on piperazine and an amide linker.

- Pharmacological Implications: The electron-withdrawing CF₃ group enhances receptor affinity but may reduce blood-brain barrier permeability due to increased polarity .

1-(4-Fluorobenzyl)piperazine Derivatives

- Structural Difference : Uses a 4-fluorobenzyl group attached directly to piperazine.

- Pharmacological Implications :

Tabulated Comparison of Key Features

Key Research Findings

- Metabolic Stability : The geminal dimethyl group in the target compound’s dihydrobenzofuran moiety reduces oxidative metabolism, as seen in analogs like 1-{2-[(2,2-dimethyl-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine .

- Receptor Binding : Sulfonyl-linked piperazines (e.g., PDE inhibitors in ) show improved enzyme inhibition compared to ether-linked analogs, suggesting the target compound may have enhanced target engagement .

- Solubility vs. Bioavailability : While maleate salts (e.g., CAS 82900-57-0) improve solubility, the sulfonyl group in the target compound balances solubility and passive diffusion across membranes .

Biological Activity

The compound 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : 4-phenylpiperazine

- Functional Groups : Sulfonyl and benzofuran derivatives

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to antidepressant properties.

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated significant antimicrobial effects against various pathogens.

The biological activity of the compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine ring likely interacts with serotonin receptors, influencing mood and anxiety levels.

- Inhibition of Enzymatic Pathways : Sulfonyl groups may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a study conducted on rodent models, the administration of the compound resulted in a statistically significant decrease in depressive-like behaviors as measured by the forced swim test. This effect was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a potent antimicrobial action.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.